6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866323-53-5
VCID: VC12009413
InChI: InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H
SMILES: COC1=C(C=C2CCNCC2=C1)Br.Cl
Molecular Formula: C10H13BrClNO
Molecular Weight: 278.57 g/mol

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 2866323-53-5

Cat. No.: VC12009413

Molecular Formula: C10H13BrClNO

Molecular Weight: 278.57 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 2866323-53-5

Specification

CAS No. 2866323-53-5
Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
IUPAC Name 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C10H12BrNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H
Standard InChI Key DAXWFBAPXNIMBL-UHFFFAOYSA-N
SMILES COC1=C(C=C2CCNCC2=C1)Br.Cl
Canonical SMILES COC1=C(C=C2CCNCC2=C1)Br.Cl

Introduction

Chemical Identification and Structural Characteristics

6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, characterized by a partially saturated isoquinoline backbone. The compound features a bromo substituent at the 6-position and a methoxy group at the 7-position, with a hydrochloride salt enhancing its stability and solubility.

Molecular Formula and Weight

  • Molecular Formula: C10H13BrClNO\text{C}_{10}\text{H}_{13}\text{BrClNO} (inferred from analogous structures).

  • Molecular Weight: 278.57 g/mol (calculated based on similar derivatives).

Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
LogP~2.8–3.2 (hydrophobic character)
PSA (Polar Surface Area)~57.85 Ų
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)

The bromine and methoxy groups influence electronic distribution, affecting reactivity and interactions with biological targets .

Synthesis and Manufacturing

Synthetic routes for brominated tetrahydroisoquinolines typically involve multi-step processes, as demonstrated in analogous compounds:

Precursor Preparation

A common starting material is 3-bromophenylacetonitrile, which undergoes catalytic hydrogenation with Raney nickel to yield 3-bromophenethylamine . This intermediate is critical for constructing the tetrahydroisoquinoline core.

Ring Closure and Functionalization

  • Amidation: Reaction of 3-bromophenethylamine with methyl chloroformate in the presence of a base produces methyl 3-bromophenethylcarbamate .

  • Cyclization: Treatment with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran facilitates ring closure, forming 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .

  • Hydrolysis and Methoxylation: Acidic hydrolysis removes protecting groups, followed by regioselective methoxylation at the 7-position using methanol under controlled conditions .

Final Salt Formation

The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H} NMR: Signals at δ 3.2–3.5 ppm (methylene protons of the tetrahydro ring), δ 3.8 ppm (methoxy group), and δ 7.1–7.3 ppm (aromatic protons adjacent to bromine) .

    • 13C^{13}\text{C} NMR: Peaks corresponding to C-Br (~105 ppm) and C-OCH₃ (~55 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 277.98 ([M-Cl]⁺).

Thermal Stability

  • Melting Point: Estimated 210–215°C (decomposition observed due to hydrochloride salt).

  • Thermogravimetric Analysis (TGA): Weight loss ~5% at 150°C, indicating dehydration .

Current Research and Future Directions

Mechanistic Studies

Recent studies focus on structure-activity relationships (SAR) to optimize receptor affinity. For example, modifying the methoxy group’s position alters selectivity for adrenergic vs. dopaminergic targets .

Synthetic Innovations

Advances in flow chemistry aim to improve yield and reduce reaction times for multi-step syntheses .

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